6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a tetrahydropyrimidinylidene core substituted with methoxyphenyl groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as phototransistors.
Mechanism of Action
The mechanism of action of 6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)piperidin-4-one: A precursor in the synthesis of the target compound.
2,6-Bis(4-methoxyphenyl)anthracene: Known for its use in phototransistors.
Uniqueness
6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one stands out due to its unique tetrahydropyrimidinylidene core, which imparts distinct chemical and biological properties
Properties
CAS No. |
64968-35-0 |
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Molecular Formula |
C24H24N2O3 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[2,6-bis(4-methoxyphenyl)-1,2,5,6-tetrahydropyrimidin-4-yl]phenol |
InChI |
InChI=1S/C24H24N2O3/c1-28-18-11-7-16(8-12-18)21-15-22(20-5-3-4-6-23(20)27)26-24(25-21)17-9-13-19(29-2)14-10-17/h3-14,21,24-25,27H,15H2,1-2H3 |
InChI Key |
DRZTZWBEBBOCDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O |
Origin of Product |
United States |
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